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Introduction

1-Propionyl-d-lysergic acid diethylamide (1P-LSD) is a synthetic lysergamide and a derivative
of lysergic acid diethylamide (LSD) that has emerged as a new psychoactive substance (NPS).
[1][2] Structurally, it is an analogue of LSD with a propionyl group attached to the indole
nitrogen. Evidence from both animal and human studies strongly indicates that 1P-LSD
functions as a prodrug, being rapidly metabolized to LSD in the body.[3][4] This metabolic
conversion is a critical consideration for its analytical determination. Due to the high potency of
LSD and its derivatives, with typical doses in the microgram range, highly sensitive and specific
analytical methods are required for their detection and quantification in biological matrices like
serum.[1][2]

This application note provides a detailed, validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method for the simultaneous quantification of 1P-LSD and its
primary metabolite, LSD, in human serum. The described protocol is designed for researchers
in forensic toxicology, clinical chemistry, and drug development who require a robust and
reliable method for pharmacokinetic studies or the analysis of intoxication cases. The
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methodology is grounded in established principles of bioanalytical method validation as
outlined by regulatory bodies such as the FDA and EMA.[5][6][7][8]

Principle of the Method

The method employs a liquid-liquid extraction (LLE) procedure to isolate 1P-LSD, LSD, and an
internal standard (IS), LSD-d3, from the complex serum matrix. This sample preparation step
effectively removes proteins and other interfering substances. The cleaned extract is then
analyzed by an ultra-high-performance liquid chromatography (UHPLC) system coupled to a
triple quadrupole tandem mass spectrometer (MS/MS). Chromatographic separation is
achieved on a biphenyl stationary phase, which offers unique selectivity for these compounds.
The mass spectrometer operates in the positive electrospray ionization (ESI+) mode, with
detection performed using Multiple Reaction Monitoring (MRM). This MRM approach ensures
exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions
for each analyte.

Materials and Reagents

o Reference Standards: 1P-LSD, LSD, and LSD-d3 (Internal Standard). All standards should
be of high purity (=98%).

e Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ethyl Acetate (HPLC grade),
1-Chlorobutane (HPLC grade).

» Reagents: Formic acid (LC-MS grade), Ammonium acetate (reagent grade), Sodium
carbonate, Sodium bicarbonate, Sodium fluoride.

o Water: Deionized water, 18 MQ-cm or higher purity.
 Biological Matrix: Drug-free, pooled human serum. Sourced from accredited vendors.

o Labware: Borosilicate glass test tubes, microcentrifuge tubes, volumetric flasks, analytical
balance.

Instrumentation
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UHPLC System: A system capable of generating pressures up to 1000 bar (e.g., Shimadzu
Nexera LC, Waters Acquity UPLC).

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex QTRAP 5500,
Waters Xevo TQ-S).

Nitrogen Generator: For source and collision gases.
Centrifuge: Capable of reaching at least 3000 x g.

Evaporator: Nitrogen evaporator with temperature control.

Preparation of Solutions
Stock and Working Standard Solutions

Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol
to create individual stock solutions. Store in amber glass vials at -20°C.

Working Standard Solutions: Prepare intermediate and working standard solutions by serial
dilution of the stock solutions with a 50:50 methanol/water mixture. These solutions are used
to spike calibrators and quality control (QC) samples.

Internal Standard (IS) Working Solution (10 ng/mL): Dilute the LSD-d3 stock solution in a
50:50 methanol/water mixture.

Calibrators and Quality Control (QC) Samples

Prepare a series of calibrators by spiking blank human serum with the appropriate working
standard solutions. A typical calibration range is 0.015 to 0.4 ng/mL.[1][9]

Prepare QC samples in blank human serum at a minimum of three concentration levels: Low
(e.g., 0.045 ng/mL), Medium (e.g., 0.15 ng/mL), and High (e.g., 0.3 ng/mL).

Detailed Experimental Protocol
Sample Handling and Stability Considerations
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1P-LSD is susceptible to hydrolysis to LSD, a process that can be catalyzed by enzymes in
serum and accelerated at higher temperatures.[1][9] Therefore, proper sample handling is
paramount.

o Collection: Collect blood samples in tubes containing a preservative such as sodium fluoride
to inhibit enzymatic activity.[1][10]

o Storage: Process samples to serum as soon as possible. Store serum samples at -20°C or
lower until analysis to minimize degradation.[9] Avoid repeated freeze-thaw cycles.

Sample Preparation: Liquid-Liquid Extraction (LLE)

e Aliquot: To a 1.5 mL microcentrifuge tube, add 200 pL of serum sample, calibrator, or QC.

e Add IS: Spike each tube with 20 pL of the 10 ng/mL LSD-d3 internal standard working
solution.

o Alkalinize: Add 100 pL of 0.2 M sodium carbonate/bicarbonate buffer (pH 9) to each tube and
vortex briefly. This step ensures the analytes are in their non-ionized form, facilitating
extraction into an organic solvent.

o Extraction: Add 1 mL of extraction solvent (e.g., 1-chlorobutane or ethyl acetate).[9][10]
Vortex vigorously for 2 minutes.

o Centrifugation: Centrifuge the samples at 3000 x g for 5 minutes to separate the organic and
agueous layers.

o Transfer: Carefully transfer the upper organic layer to a clean glass tube.

o Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at
40°C.

e Reconstitution: Reconstitute the dried extract in 100 L of the initial mobile phase (e.g., 90%
Mobile Phase A, 10% Mobile Phase B). Vortex to ensure complete dissolution.

o Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
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LC-MS/MS Method Parameters

The following tables summarize the recommended starting conditions for the chromatographic
separation and mass spectrometric detection. Optimization may be required depending on the
specific instrumentation used.

ble 1: CI hi it

Parameter Recommended Condition

Biphenyl column (e.g., 100 x 2.1 mm, 2.6 um
Column _ _
particle size)[2][9]

Biphenyl guard column, compatible with the
Guard Column )
analytical column

) 20 mM Ammonium Acetate in Water + 0.1%
Mobile Phase A

Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min

Start at 10% B, linear increase to 70% B over 8
Gradient Program min, hold for 1 min, return to 10% B and

equilibrate for 3 min.

Column Temperature 40°C
Injection Volume 10 uL
Run Time Approximately 12 minutes

Causality: A biphenyl column is recommended due to its unique pi-pi interactions, which
provide excellent separation for aromatic compounds like lysergamides, often resolving them
from endogenous matrix components more effectively than traditional C18 columns.[2][9]

Table 2: Mass Spectrometer Conditions and MRM
Transitions
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Parameter Recommended Condition

lonization Mode Electrospray lonization (ESI), Positive

lonSpray Voltage 5500 V

Source Temperature 500°C

Curtain Gas 30 psi

Collision Gas (CAD) Medium

lon Source Gas 1 50 psi

lon Source Gas 2 50 psi

Analyte Precursor lon Product lon Collision o
(m/z) (m/z) Energy (eV)

1P-LSD 380.2 223.1 35 Quantifier

1P-LSD 380.2 281.1 30 Qualifier

LSD 324.2 223.1 35 Quantifier

LSD 324.2 197.1 40 Quialifier

LSD-d3 (IS) 327.2 226.1 35 Quantifier

Causality: Positive ESI is used because the lysergamide structure contains basic nitrogen
atoms that are readily protonated. The MRM transitions are selected for their specificity and
intensity. The quantifier transition is typically the most abundant product ion, providing
sensitivity, while the qualifier transition confirms the identity of the analyte.

Method Validation Summary

This method should be fully validated according to the principles outlined in the FDA and EMA
guidelines on bioanalytical method validation.[5][6][11] Key parameters and typical acceptance
criteria are summarized below.
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Validation Parameter Acceptance Criteria

) ) Calibration curve with at least 6 non-zero points.
Linearity . -
Correlation coefficient (r2) = 0.99.

Lower Limit of Quantification (LLOQ) to Upper
R Limit of Quantification (ULOQ). For this method,
ange
g a range of 0.015 ng/mL to 0.4 ng/mL has been

successfully validated.[1][9]

The mean concentration at each QC level
Accuracy should be within £15% of the nominal value
(x20% at LLOQ).

The coefficient of variation (CV) at each QC
level should not exceed 15% (20% at LLOQ).

Precision

The lowest concentration on the calibration
curve that can be quantified with acceptable

LLOQ accuracy (x20%) and precision (£20% CV).
Validated methods have achieved an LLOQ of
0.015 ng/mL.[1][9]

The lowest concentration that can be reliably
LOD detected. Typically 0.005 ng/mL for both 1P-LSD
and LSD.[1][9]

No significant interfering peaks at the retention
Selectivity times of the analytes and IS in at least six

different sources of blank matrix.

The effect of the matrix on ionization should be
Matrix Effect assessed. The CV of the IS-normalized matrix

factor should be <15%.

Analyte stability must be demonstrated under
various conditions: freeze-thaw (e.g., 3 cycles),
. short-term at room temperature, long-term at
Stability ]
-20°C, and in the autosampler. 1P-LSD shows
some hydrolysis to LSD at room temperature in

serum.[1][9]
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Visualizations
Experimental Workflow Diagram
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Caption: Hydrolysis of 1P-LSD to its active metabolite, LSD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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